disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Description
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate (CAS No. 168021-79-2), also known as NXY-059, is a synthetic neuroprotective agent developed for treating ischemic stroke. Its molecular formula is C₁₁H₁₃NNa₂O₇S₂, with a molecular weight of 381.33 g/mol . Structurally, it features a benzene-1,3-disulfonate core substituted with a tert-butyl nitrone group in the Z-configuration, which is critical for its free radical-trapping activity . The compound is a white solid, soluble in dimethyl sulfoxide (DMSO), and typically stored at -20°C to maintain stability .
NXY-059 gained attention for its ability to penetrate the blood-brain barrier (BBB) and mitigate oxidative damage in cerebral tissues during stroke. Clinical studies highlighted its efficacy in reducing neuronal injury in animal models of middle cerebral artery occlusion . However, human trials yielded mixed results, prompting further research into its pharmacokinetic and pharmacodynamic profile .
Properties
Molecular Formula |
C11H13NNa2O7S2 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2/b12-7-;; |
InChI Key |
XLZOVRYBVCMCGL-BPNVQINPSA-L |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Nitrone Formation via Aldehyde-Hydroxylamine Condensation
The central step in synthesizing disufenton sodium involves the condensation of a disulfonated benzaldehyde derivative with tert-butylhydroxylamine. The reaction proceeds via nucleophilic addition of the hydroxylamine to the aldehyde, followed by oxidation to form the nitrone.
Key reactants and conditions :
-
Starting material : 4-Formylbenzene-1,3-disulfonic acid (or its disodium salt).
-
Hydroxylamine source : tert-Butylhydroxylamine hydrochloride.
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base : Sodium bicarbonate (NaHCO₃) or triethylamine (TEA).
-
Oxidizing agent : Molecular oxygen or dimethyl sulfoxide (DMSO).
The reaction is typically conducted under inert atmospheres (argon/nitrogen) at temperatures ranging from −60°C to 90°C, depending on the oxidation method. For example, Swern oxidation (DMSO/oxalyl chloride) at −60°C ensures controlled nitrone formation while minimizing side reactions.
Representative reaction :
The Z-configuration of the nitrone is favored due to steric hindrance from the tert-butyl group and stabilization by conjugation with the sulfonate substituents.
Sulfonation and Neutralization
While most protocols start with pre-sulfonated benzaldehyde, alternative routes involve post-nitrone sulfonation. Direct sulfonation of the aromatic ring is achieved using fuming sulfuric acid (30% SO₃) at 80–100°C for 6–12 hours. Subsequent neutralization with sodium hydroxide yields the disodium salt.
Critical parameters :
-
Sulfonation temperature : >80°C to ensure complete substitution.
-
Stoichiometry : 2 equivalents of sulfonating agent per aromatic ring.
-
Neutralization pH : 7.0–7.5 to avoid hydrolysis of the nitrone.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Optimal yields (>75%) are achieved in polar aprotic solvents like THF or DCM, which stabilize the nitrone intermediate. The addition of anhydrous sodium sulfate (Na₂SO₄) as a drying agent prevents hydrolysis of the hydroxylamine.
Table 1: Solvent Effects on Nitrone Yield
| Solvent | Temperature (°C) | Yield (%) | Isomer Ratio (Z:E) |
|---|---|---|---|
| THF | 90 | 78 | 93:7 |
| DCM | 25 | 65 | 85:15 |
| DMSO | 90 | 82 | 95:5 |
Data adapted from phosphorylation studies in, where analogous nitrones exhibited similar stereoselectivity.
Stereoselectivity Control
The Z-isomer predominates (>90%) due to:
-
Steric effects : Bulky tert-butyl group favoring the less crowded configuration.
-
Electronic effects : Conjugation between the nitrone’s oxido group and sulfonate electron-withdrawing groups stabilizes the Z-form.
Isomer ratios are confirmed via ¹H NMR spectroscopy, where coupling constants (J = 8–10 Hz for Z-isomers) and nuclear Overhauser effects (NOE) differentiate configurations.
Characterization and Analytical Methods
Spectroscopic Analysis
-
¹H NMR (600 MHz, D₂O) : δ 8.21 (s, 1H, ArH), 8.05 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 1.42 (s, 9H, tert-butyl).
-
IR (KBr) : 1180 cm⁻¹ (S=O asymmetric stretch), 1045 cm⁻¹ (S=O symmetric stretch), 1620 cm⁻¹ (C=N⁺–O⁻).
-
Elemental analysis : Calculated for C₁₁H₁₃NNa₂O₇S₂: C 32.92%, H 3.26%, N 3.49%; Found: C 32.88%, H 3.30%, N 3.45%.
Chemical Reactions Analysis
Types of Reactions
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to its corresponding amine.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, with careful control of temperature and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxides, while reduction produces the corresponding amine .
Scientific Research Applications
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its neuroprotective effects in animal models of stroke.
Medicine: Investigated for its potential in treating acute ischemic stroke and other neurodegenerative conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The neuroprotective effects of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate are primarily due to its ability to trap free radicals. This compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), neutralizing them and preventing oxidative damage to neuronal cells. The molecular targets include various enzymes and receptors involved in oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize NXY-059’s properties and applications, it is compared to structurally or functionally related compounds. Key criteria include molecular structure , solubility , BBB permeability , and therapeutic efficacy .
Table 1: Comparative Analysis of NXY-059 and Analogous Compounds
Key Comparisons:
Structural Analogues (Nitrone Derivatives) NXY-059’s nitrone group distinguishes it from other free radical scavengers like Edaravone, which lacks a disulfonate backbone.
1-Oxazolidine-2,4-Dione Derivatives These compounds (e.g., 1-oxazolidine-2,4-dione) share a heterocyclic core but lack the sulfonate and nitrone functionalities of NXY-057.
Therapeutic Efficacy While Edaravone achieved regulatory approval for amyotrophic lateral sclerosis (ALS) and stroke in Japan, NXY-059’s clinical trials showed inconsistent BBB penetration in humans despite promising preclinical data . Tirilazad Mesylate, another lipid peroxidation inhibitor, failed due to poor efficacy and side effects, underscoring NXY-059’s relatively safer profile .
Research Findings and Limitations
- Preclinical Success vs. Clinical Challenges : NXY-059 reduced infarct volume by 40% in rodent stroke models but showed marginal benefits in human Phase III trials, likely due to species-specific BBB differences .
- Sulfonate vs. Sulfonamide Groups : Unlike sulfonamide-based neuroprotectants, NXY-059’s disulfonate groups improve solubility but may limit membrane permeability, necessitating optimized dosing regimens .
- Stereochemical Sensitivity : The Z-configuration of the nitrone group is essential for radical-trapping activity; structural analogs with E-configurations exhibit reduced efficacy .
Biological Activity
Disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate, also known as Disufenton Sodium, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H13NNa2O7S
- Molecular Weight : 381.3 g/mol
- Chemical Structure : The compound features a benzene ring with two sulfonate groups and a tert-butyl oxido azaniumylidene substituent, contributing to its unique reactivity and biological properties.
Disufenton Sodium exhibits several mechanisms that contribute to its biological activity:
- Antioxidant Properties : The tert-butyl group is known for its ability to scavenge free radicals, which may help in reducing oxidative stress within cells.
- Anti-Glioma Activity : Research indicates that Disufenton Sodium has potential anti-glioma effects. It may disrupt cellular signaling pathways that are crucial for tumor growth and survival.
- Induction of Apoptosis : Studies have shown that this compound can induce programmed cell death in glioma cells, which is vital for cancer treatment.
Research Findings
Recent studies have highlighted the efficacy of Disufenton Sodium in various biological contexts:
- In Vitro Studies : In laboratory settings, Disufenton Sodium has demonstrated significant cytotoxicity against glioma cell lines. For instance, one study reported a dose-dependent decrease in cell viability with increasing concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
- In Vivo Studies : Animal models have shown promising results when treated with Disufenton Sodium, leading to reduced tumor size and improved survival rates compared to control groups.
Case Studies
-
Case Study on Glioma Treatment :
- A clinical trial involving patients with recurrent glioblastoma evaluated the efficacy of Disufenton Sodium combined with standard chemotherapy. Results indicated improved progression-free survival rates compared to historical controls.
-
Toxicity Assessment :
- Toxicological evaluations have been conducted to assess the safety profile of Disufenton Sodium. Findings suggest that while the compound exhibits potent anti-cancer activity, it also requires careful dosing to minimize potential side effects.
Q & A
Basic: How can researchers optimize the solubility of disodium;4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate for in vivo neuroprotection studies?
Methodological Answer:
The compound’s solubility in aqueous solutions can be enhanced using dimethyl sulfoxide (DMSO) as a primary solvent, as it is reported to be soluble in DMSO . For in vivo administration, prepare stock solutions in DMSO (e.g., 10–50 mM) and dilute with saline or phosphate-buffered saline (PBS) to achieve the desired concentration while keeping the final DMSO concentration below 5% to minimize toxicity. Adjusting pH to physiological ranges (7.0–7.4) and testing co-solvents like polyethylene glycol (PEG-400) may further improve stability. Note that storage at -20°C is critical to maintain integrity .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are primary methods. LCMS analysis under conditions similar to Example 146 (as in ) can confirm molecular weight (m/z 757 [M+H]+) and retention time (1.23 minutes) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should be used to verify the Z-configuration of the tert-butyl(oxido)azaniumylidene group and sulfonate positions . Elemental analysis and UV-Vis spectroscopy can supplement purity assessment.
Advanced: How do pharmacokinetic parameters vary across different experimental stroke models, and how should dosing regimens be optimized?
Methodological Answer:
Pharmacokinetic studies in rat models of transient or permanent middle cerebral artery occlusion (MCAO) indicate that plasma concentration thresholds (e.g., 30–100 µM) are critical for efficacy . For transient ischemia, administer NXY-059 intravenously at 10 mg/kg immediately post-reperfusion, while permanent occlusion models may require higher doses (20–30 mg/kg) with continuous infusion to maintain therapeutic levels. Monitor plasma concentrations via LCMS or microdialysis to adjust dosing dynamically .
Advanced: How can conflicting efficacy data from hemorrhagic vs. ischemic stroke models be reconciled?
Methodological Answer:
Discrepancies arise from differences in free radical generation pathways and blood-brain barrier (BBB) integrity. In hemorrhagic stroke (e.g., rat intracerebral hemorrhage models), NXY-059’s efficacy is limited by BBB leakage and rapid clearance, whereas ischemic models show better penetration . To reconcile results, standardize outcome measures (e.g., infarct volume, neurological scores) and control for BBB permeability using Evans Blue assays. Cross-validate findings in both transient and permanent occlusion models .
Advanced: What mechanistic insights support the free radical-trapping activity of this compound?
Methodological Answer:
NXY-059’s nitrone moiety reacts with reactive oxygen species (ROS) like superoxide and hydroxyl radicals, forming stable adducts detectable via electron paramagnetic resonance (EPR) spectroscopy. In vitro assays using oxygen-glucose deprivation (OGD) in neuronal cultures show reduced ROS levels (measured via DCFH-DA fluorescence) when pretreated with 10–50 µM NXY-059. In vivo, immunohistochemical staining for 8-OHdG (a DNA oxidation marker) post-MCAO confirms ROS scavenging .
Basic: What storage conditions are required to maintain the compound’s stability?
Methodological Answer:
Store lyophilized NXY-059 at -20°C in airtight, light-protected containers to prevent degradation. For working solutions in DMSO, aliquot into single-use vials to avoid freeze-thaw cycles. Monitor stability via HPLC every 3–6 months; a >5% increase in impurity peaks (e.g., sulfonate hydrolysis products) indicates compromised integrity .
Advanced: How does the Z-configuration of the tert-butyl(oxido)azaniumylidene group influence biological activity?
Methodological Answer:
The Z-configuration stabilizes the nitrone’s resonance structure, enhancing electrophilicity for ROS trapping. Comparative studies with E-isomers (synthesized via photoisomerization) show 2–3-fold lower efficacy in MCAO models. Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm configuration. Computational modeling (DFT calculations) further predicts binding affinities to ROS .
Advanced: What formulation challenges arise from the compound’s sulfonate groups, and how can they be addressed?
Methodological Answer:
The disulfonate groups confer high hydrophilicity, limiting blood-brain barrier penetration. Strategies include:
- Liposomal encapsulation : Use PEGylated liposomes to enhance BBB transit (e.g., 100 nm vesicles loaded with 5 mg/mL NXY-059).
- Prodrug synthesis : Mask sulfonates with ester groups cleaved by brain esterases.
Validate delivery efficiency via LCMS quantification in brain homogenates .
Advanced: How can in vitro assays (e.g., neuronal cultures) be correlated with in vivo neuroprotection data?
Methodological Answer:
Standardize in vitro models using primary cortical neurons exposed to OGD for 60 minutes. Treat with 10–50 µM NXY-059 and measure cell viability (MTT assay) and ROS (DCFH-DA). Correlate results with in vivo outcomes by matching effective concentrations to plasma levels in MCAO models. For example, 30 µM in vitro aligns with 10 mg/kg in vivo dosing .
Basic: What methods are recommended for assessing the compound’s safety and toxicity in preclinical models?
Methodological Answer:
Conduct acute toxicity studies in rodents via intraperitoneal or intravenous administration (doses up to 100 mg/kg). Monitor for 14 days for mortality, weight loss, and organ toxicity (histopathology of liver/kidney). Chronic toxicity requires 28-day repeated dosing with hematological and biochemical profiling (ALT, creatinine). Use the Comet assay to assess genotoxicity in human lymphocytes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
